molecular formula C24H14ClN5O3 B2863437 7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-22-2

7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No. B2863437
M. Wt: 455.86
InChI Key: YEYWSXRTIAAOAW-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Molecular Docking

Complex molecules like the one mentioned often undergo synthesis for the exploration of their chemical properties and potential applications in medicinal chemistry. Molecular docking studies are commonly performed to predict the molecule's behavior in biological systems, such as its binding affinity to specific proteins, which can be crucial in the development of new pharmaceuticals. For example, the synthesis of novel pyridine and fused pyridine derivatives has led to the discovery of compounds with moderate to good binding energies towards target proteins, indicating potential for further pharmaceutical development (Flefel et al., 2018).

Antimicrobial and Antifungal Evaluation

Compounds with complex structures are also evaluated for their antimicrobial and antifungal activities. The synthesis of new derivatives and their subsequent evaluation against various microorganisms can lead to the discovery of new agents with potential therapeutic applications. For instance, synthesized compounds based on pyridine and triazine derivatives have shown significant antimicrobial activity, highlighting their potential in addressing microbial resistance issues (Abdel-Monem, 2010).

Development of Heterocyclic Derivatives

The development of heterocyclic derivatives from complex molecules is a crucial area of research, often leading to the discovery of new materials with unique properties. These derivatives can have various applications, including as catalysts, in material science, and in pharmaceuticals. The synthesis and characterization of such derivatives expand the chemical space for new drug development and other scientific applications. Research has shown that heterocyclic compounds exhibit a range of biological activities, further underscoring their importance in scientific research (Suresh et al., 2016).

Safety And Hazards

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Future Directions

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Please note that these are general steps and the specific details would depend on the particular compound being studied. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. Please remember to handle all chemicals safely and in accordance with relevant safety guidelines.


properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClN5O3/c1-13-21(16-4-2-3-5-18(16)25)29-33-22(13)23-27-24-17(11-26)15(8-9-30(24)28-23)14-6-7-19-20(10-14)32-12-31-19/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYWSXRTIAAOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2=CC=CC=C2Cl)C3=NN4C=CC(=C(C4=N3)C#N)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

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